![molecular formula C13H17N5O5 B11831900 2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B11831900.png)
2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-Allylguanosine is a modified nucleoside derivative where the guanosine molecule is substituted with an allyl group at the 2’ position of the ribose sugar. This modification enhances the stability and resistance of the nucleoside to enzymatic degradation, making it a valuable compound in various biochemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Allylguanosine typically involves the protection of the guanine residue followed by the allylation of the ribose moiety. One common method includes the use of dimethylformamide dimethyl acetal in dry methanol to protect the exocyclic amino group of guanosine. This is followed by dimethoxytritylation and phosphitylation to yield the 2’-O-allylguanosine monomer .
Industrial Production Methods
Industrial production of 2’-O-Allylguanosine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-Allylguanosine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, saturated alkyl derivatives, and various substituted nucleosides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2’-O-Allylguanosine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides for studying RNA processing and interactions.
Biology: The compound is employed in the development of antisense oligonucleotides and aptamers for gene regulation studies.
Medicine: 2’-O-Allylguanosine is investigated for its potential in antiviral therapies, particularly against HIV and hepatitis C.
Industry: It is used in the production of high-stability nucleic acid-based diagnostics and therapeutics
Mécanisme D'action
The mechanism of action of 2’-O-Allylguanosine involves its incorporation into nucleic acids, where it enhances the stability and resistance to enzymatic degradation. This is achieved through the formation of stable duplexes with RNA, which are not substrates for RNase H, an enzyme that degrades RNA-DNA hybrids. This property makes it useful in antisense experiments and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-O-Methylguanosine
- 2’-O-Ethylguanosine
- 2’-O-Butylguanosine
Comparison
2’-O-Allylguanosine is unique among its analogs due to the presence of the allyl group, which provides a balance between hydrophobicity and steric hindrance. This makes it more stable and resistant to nucleases compared to 2’-O-methylguanosine and 2’-O-ethylguanosine, while avoiding the solubility issues associated with larger alkyl groups like butyl .
Propriétés
Formule moléculaire |
C13H17N5O5 |
|---|---|
Poids moléculaire |
323.30 g/mol |
Nom IUPAC |
2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C13H17N5O5/c1-2-3-22-9-8(20)6(4-19)23-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h2,5-6,8-9,12,19-20H,1,3-4H2,(H3,14,16,17,21)/t6-,8+,9-,12-/m1/s1 |
Clé InChI |
XCAPQNAAANDMJX-IQEPQDSISA-N |
SMILES isomérique |
C=CCO[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
SMILES canonique |
C=CCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea](/img/structure/B11831824.png)
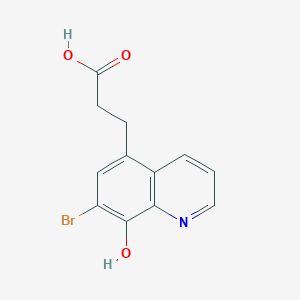

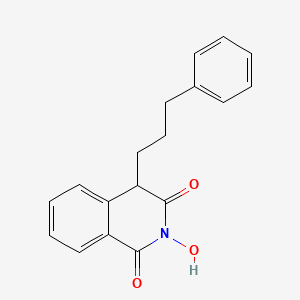
![8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine](/img/structure/B11831848.png)
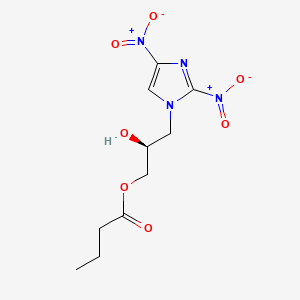
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11831862.png)
![3-Phenyl-7-pivaloyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B11831865.png)
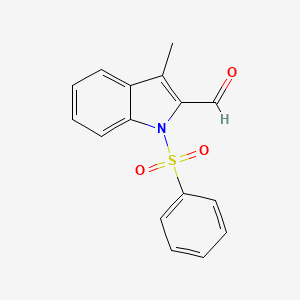
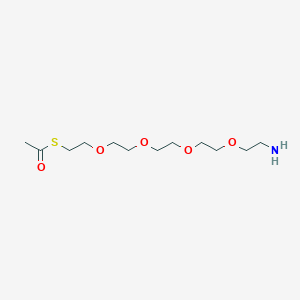
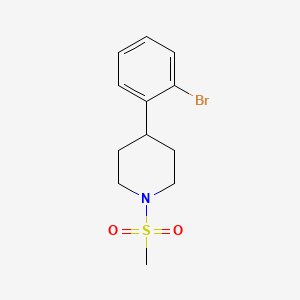
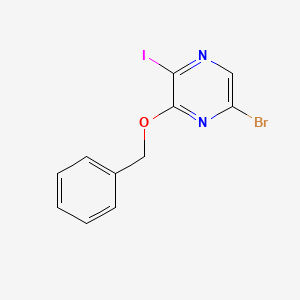
![(4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831897.png)

